Isomedicarpin

Overview

Description

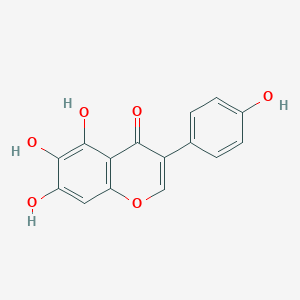

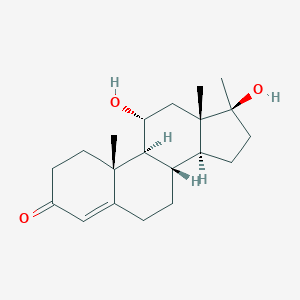

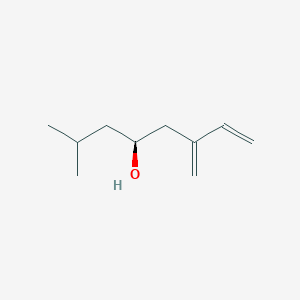

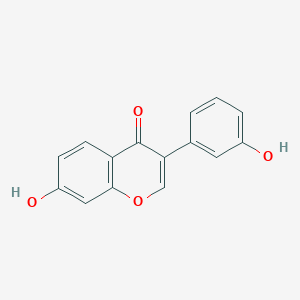

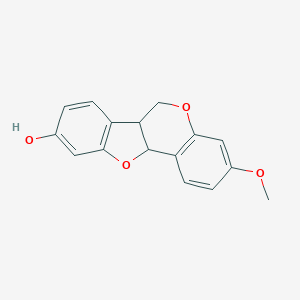

Isomedicarpin is a natural product found in Erythrina . It has the molecular formula C16H14O4 .

Synthesis Analysis

An efficient three-step synthesis of Isomedicarpin has been described in the literature . The synthesis involves a single-step ‘hydrogenative cyclisation’ of the isoflavone to the pterocarpan .

Molecular Structure Analysis

The molecular structure of Isomedicarpin consists of 16 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact mass is calculated to be 270.08921 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving Isomedicarpin are not detailed in the search results, it’s worth noting that the compound is part of the class of pterocarpans . Further research would be needed to provide a detailed analysis of its chemical reactions.

Physical And Chemical Properties Analysis

Isomedicarpin has a molecular weight of 270.28 g/mol . It is advised to store the powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Osteogenic Action

Medicarpin (Med), a phytoalexin related to isoflavones found in dietary legumes, has been shown to stimulate osteoblast differentiation and promote peak bone mass achievement in rats. This action is mediated by estrogen receptor β (ERβ) and does not exhibit uterine estrogenicity, indicating potential as an osteogenic agent (Bhargavan et al., 2012).

Fungal Modification

Medicarpin is metabolized by fungi like Botrytis cinerea and Colletotrichum lindemuthianum, leading to products with reduced antifungal activity. This indicates a role in plant defense mechanisms and potential for agricultural applications (Ingham, 1976).

Detoxification Mechanism

In fenugreek (Trigonella foenum-graecum L.) seedlings, medicarpin accumulation and excretion in response to metals and selenium suggest a potential detoxification mechanism. This process might be a non-element-specific resistance mechanism in plants (Matsouka et al., 2011).

Lipolysis Activation in Adipocytes

Medicarpin activates lipolysis via Protein Kinase A in brown adipocytes, suggesting its role in body fat reduction and potential applications in obesity treatment (Khan Mohammad Imran et al., 2018).

Neuroprotective Effects

Medicarpin demonstrates neuroprotective effects against scopolamine-induced memory loss, highlighting its potential therapeutic application in treating Alzheimer's disease and other neurodegenerative disorders (Li et al., 2021).

Cytotoxic Activity

Certain isoflavonoids, including medicarpin, show cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy (Falcão et al., 2005).

Bone Healing and Regeneration

Medicarpin has been found to promote bone healing and regeneration, activating pathways like Wnt and Notch canonical signaling, offering potential for treating bone defects and related conditions (Dixit et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Isomedicarpin is a natural product that can be found in Erythrina

Mode of Action

The specific mode of action of Isomedicarpin is currently unknown due to the lack of comprehensive studies on this compound. It is suggested that the compound interacts with its targets, leading to changes at the molecular level . .

Biochemical Pathways

The biochemical pathways affected by Isomedicarpin are not well-understood at this time. Given the compound’s natural origin, it is plausible that it may interact with various biochemical pathways. Specific details about these pathways and their downstream effects are currently lacking in the literature .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

It is suggested that the compound may have some biological activity, given its natural origin . .

properties

IUPAC Name |

(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZDBBUEVZEOIY-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317550 | |

| Record name | Isomedicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13803636 | |

CAS RN |

74560-05-7 | |

| Record name | Isomedicarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74560-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomedicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the synthesis of Isomedicarpin?

A1: Isomedicarpin can be synthesized via a novel "hydrogenative cyclization" of specific benzyloxyisoflavones, like compound (2) in the referenced study []. This method offers a new route to access pterocarpans, a class of compounds with diverse biological activities [].

Q2: Has Isomedicarpin been found in nature?

A2: Yes, Isomedicarpin has been identified in the aerial parts of the plant Arachis hypogaea, commonly known as peanut []. This finding suggests potential biological roles for this compound within the plant and possibly in other organisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.